molecular formula C14H23NO5 B1528054 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1160246-92-3

7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B1528054
CAS RN: 1160246-92-3
M. Wt: 285.34 g/mol
InChI Key: XWLXLEQWTDDMRL-UHFFFAOYSA-N
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Description

The compound “7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid” is a complex organic molecule. It contains a spirocyclic structure (a structure where two rings share a single atom), an ester group (tert-butoxycarbonyl), and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the spirocyclic structure, followed by the introduction of the ester and carboxylic acid groups. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, often used to protect amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spirocyclic ring, an oxygen atom (from the oxa- group), a nitrogen atom (from the aza- group), a tert-butoxycarbonyl group, and a carboxylic acid group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid could undergo reactions such as esterification or amide formation. The tert-butoxycarbonyl group could be removed under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The spirocyclic structure could influence the compound’s conformation and stability .

Scientific Research Applications

Drug Discovery and Development

Spiro compounds like 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid are valued in pharmaceutical research for their unique three-dimensional structures, which can interact with various biological targets. They are used in the development of drugs with antidiabetic, anticancer, and anti-Alzheimer’s properties due to their ability to adapt to many biological targets .

Antioxidant Properties

These compounds may also serve as antioxidants, preventing damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS), which is crucial in the development of therapies for oxidative stress-related diseases .

Protein/Protein Interaction Inhibitors

Spirocyclic scaffolds are utilized in small molecule inhibitors that disrupt protein/protein interactions, such as the MDM2/p53 interaction in cancer cells, leading to the development of potential cancer therapies .

Enantioselective Synthesis

The enantioselective synthesis of spirocycles is a significant area of research due to their presence in natural products and potential therapeutic applications. The unique 3D properties of spiro compounds make them valuable in creating enantiomerically pure substances .

Solubility and Kinetics Profiles

Functionalized spiro compounds are researched for their favorable solubility and kinetics profiles, which are applicable in the separation of minor actinides from lanthanides, an important process in nuclear waste management .

Synthetic Methodologies

New synthetic routes to spiro building blocks have facilitated their incorporation into bioactive molecules, expanding the range of pharmacological applications and allowing for more complex drug designs .

Biological Activity

Spiro heterocycles exhibit extraordinary biological activity, making them a distinguishing property of various natural and synthetic compounds used in pharmaceutical chemistry .

Safety and Documentation

The safety profiles and documentation regarding handling and usage of spiro compounds like 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid are essential for their application in scientific research, ensuring they meet regulatory standards .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. Generally, care should be taken to avoid contact with skin and eyes, and the compound should be handled in a well-ventilated area .

properties

IUPAC Name

9-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-5-14(8-15)7-10(11(16)17)19-9-14/h10H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLXLEQWTDDMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301163074
Record name 7-(1,1-Dimethylethyl) 2-oxa-7-azaspiro[4.5]decane-3,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid

CAS RN

1160246-92-3
Record name 7-(1,1-Dimethylethyl) 2-oxa-7-azaspiro[4.5]decane-3,7-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(1,1-Dimethylethyl) 2-oxa-7-azaspiro[4.5]decane-3,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 2
7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 3
7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 4
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7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 6
7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid

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